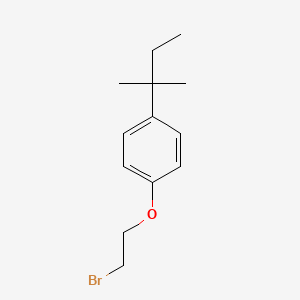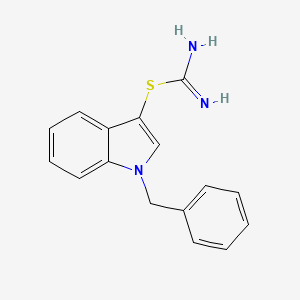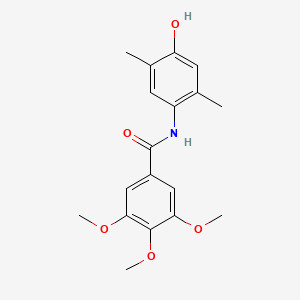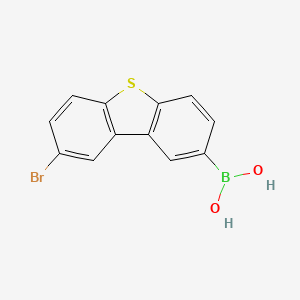![molecular formula C27H24N2O5 B12119246 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide typically involves organic synthesis techniques. One common method includes the cyclization reaction of isoindolin-2-one with appropriate reagents to form the dioxoisoindolinyl moiety. The hexanamide chain is then introduced through a series of condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or furan moieties, using reagents such as sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound shares the dioxoisoindolinyl moiety but differs in the side chain structure.
1,3-Dioxoisoindolin-2-yl 2-diazoacetate: Another related compound with a different functional group attached to the dioxoisoindolinyl core.
The uniqueness of 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H24N2O5 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)hexanamide |
InChI |
InChI=1S/C27H24N2O5/c1-33-24-15-20-17-9-6-7-12-22(17)34-23(20)16-21(24)28-25(30)13-3-2-8-14-29-26(31)18-10-4-5-11-19(18)27(29)32/h4-7,9-12,15-16H,2-3,8,13-14H2,1H3,(H,28,30) |
InChI Key |
GRFLVVULRGFJEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)



![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)






![2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)
